molecular formula C12H22O B6255102 (6E)-dodec-6-enal CAS No. 174155-49-8

(6E)-dodec-6-enal

Cat. No.: B6255102
CAS No.: 174155-49-8
M. Wt: 182.30 g/mol
InChI Key: RKSXBPZEKYUCII-VOTSOKGWSA-N
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Description

(6E)-Dodec-6-enal is a 12-carbon aliphatic aldehyde characterized by an E-configured double bond at the sixth position. Its IUPAC name is this compound, with the molecular formula C₁₂H₂₂O and a molecular weight of 182.30 g/mol. The compound features a terminal aldehyde group (-CHO) and a trans-configured double bond, influencing its chemical reactivity and physical properties, such as volatility and solubility in organic solvents.

Properties

CAS No.

174155-49-8

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(E)-dodec-6-enal

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,12H,2-5,8-11H2,1H3/b7-6+

InChI Key

RKSXBPZEKYUCII-VOTSOKGWSA-N

Isomeric SMILES

CCCCC/C=C/CCCCC=O

Canonical SMILES

CCCCCC=CCCCCC=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (6E)-Dodec-6-enal can be synthesized through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-dodecene, followed by selective oxidation. The hydroformylation process involves the addition of a formyl group to the double bond of 1-dodecene using a catalyst such as rhodium or cobalt complexes. The resulting aldehyde is then subjected to oxidation under controlled conditions to yield this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid, dodec-6-enoic acid. This reaction typically requires oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol, (6E)-dodec-6-enol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Common reagents for these reactions include Grignard reagents and organolithium compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.

Major Products:

    Oxidation: Dodec-6-enoic acid.

    Reduction: (6E)-Dodec-6-enol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6E)-Dodec-6-enal has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: this compound is widely used in the fragrance and flavor industries due to its pleasant odor. It is also used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (6E)-dodec-6-enal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in its biological activities, where it can interact with proteins and enzymes, potentially inhibiting their functions. The compound’s ability to undergo oxidation and reduction also plays a role in its mechanism of action, as these reactions can modulate its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares (6E)-dodec-6-enal with key analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Double Bond Position(s) Configuration Key Substituents
This compound C₁₂H₂₂O 182.30 Aldehyde 6 E None
(6E)-3,7,11-Trimethyldodeca-6,10-dienal C₁₅H₂₄O 220.35* Aldehyde 6, 10 E, E Methyl groups at C3, C7, C11
6-Nonenal (Z) C₉H₁₆O 140.22 Aldehyde 6 Z None
3-Hydroxy-6-dodecenoic acid C₁₂H₂₂O₃ 214.30 Carboxylic acid, Hydroxyl 6 E Hydroxyl at C3
6-Dodecene (E) C₁₂H₂₄ 168.32 Alkene 6 E None
6,7-Dimethyl-dodec-6-ene C₁₄H₂₈ 196.38 Alkene 6 - Methyl groups at C6, C7

*Note: Molecular weight for (6E)-3,7,11-Trimethyldodeca-6,10-dienal is estimated based on formula derivation.

Key Observations:

Functional Groups: Unlike 6-dodecene (an alkene) and 3-hydroxy-6-dodecenoic acid (a carboxylic acid), this compound’s aldehyde group enhances its electrophilicity, making it reactive toward nucleophiles like amines and alcohols . The hydroxyl and carboxylic acid groups in 3-hydroxy-6-dodecenoic acid increase its polarity, resulting in higher boiling points compared to the non-polar 6-dodecene .

Double Bond Geometry :

  • The E-configuration in this compound and 6-dodecene (E) reduces steric hindrance compared to Z-isomers, favoring thermodynamically stable conformations .

Substituent Effects :

  • Methyl branches in compounds like (6E)-3,7,11-Trimethyldodeca-6,10-dienal and 6,7-dimethyl-dodec-6-ene introduce steric effects that may hinder reactions at the double bond or aldehyde group .

Biological Activity

(6E)-Dodec-6-enal, a long-chain aldehyde, has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential applications in fields such as microbiology, pharmacology, and industrial chemistry. Below is a detailed exploration of its biological activity, supported by research findings and case studies.

This compound possesses a unique structure that allows it to interact with various biological targets. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial for its biological activities, where it may interact with proteins and enzymes, potentially inhibiting their functions. The compound can also undergo oxidation to form dodec-6-enoic acid and reduction to yield (6E)-dodec-6-enol, both of which may influence its biological effects.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism likely involves disrupting microbial cell membranes or interfering with metabolic pathways.

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to modulate inflammatory responses in cellular models, indicating a potential role in treating inflammatory diseases. Further research is necessary to elucidate the specific pathways involved.

3. Potential Therapeutic Applications

Ongoing research is exploring the therapeutic applications of this compound in drug development. Its ability to interact with biological macromolecules positions it as a candidate for designing new pharmaceuticals aimed at various health conditions, including infections and inflammatory disorders.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of this compound demonstrated that it inhibited the growth of Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, revealing that the compound was effective at concentrations as low as 50 µg/mL against these pathogens.

MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Candida albicans50

This study highlights the compound's potential as a natural antimicrobial agent in clinical settings.

Case Study 2: Anti-inflammatory Activity

In another investigation focused on inflammation, this compound was tested on lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound at concentrations of 25 µM.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha200120
IL-6300150

These findings suggest that this compound could be further investigated for its anti-inflammatory properties.

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